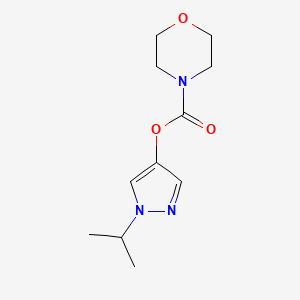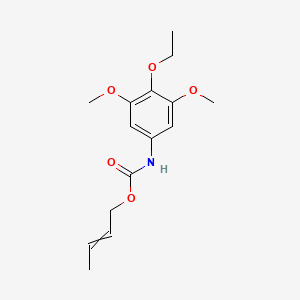![molecular formula C5H9ClN2 B14401334 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane CAS No. 87689-21-2](/img/structure/B14401334.png)
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-methyl-1,6-diazabicyclo[310]hexane is a bicyclic compound featuring a unique structure with a chlorine atom and a methyl group attached to a diazabicyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane typically involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions, followed by purification processes to isolate the desired product.
化学反应分析
Types of Reactions
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups in place of the chlorine atom.
科学研究应用
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
6-Methyl-1,5-diazabicyclo[3.1.0]hexane: Similar structure but lacks the chlorine atom.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains two methyl groups instead of one chlorine and one methyl group.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): Features two diazabicyclohexane rings connected by a single bond.
Uniqueness
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane is unique due to the presence of both a chlorine atom and a methyl group on the diazabicyclohexane ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
87689-21-2 |
|---|---|
分子式 |
C5H9ClN2 |
分子量 |
132.59 g/mol |
IUPAC 名称 |
6-chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H9ClN2/c1-5-3-2-4-7(5)8(5)6/h2-4H2,1H3 |
InChI 键 |
LJGAFWIXAHFSDN-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCN1N2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14401258.png)
![1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14401269.png)

![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)



![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)
![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)

![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
